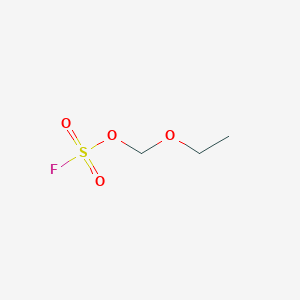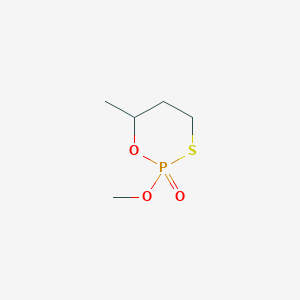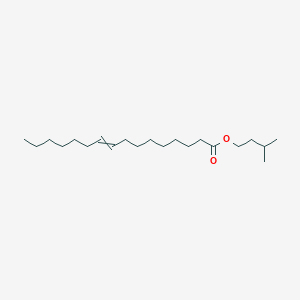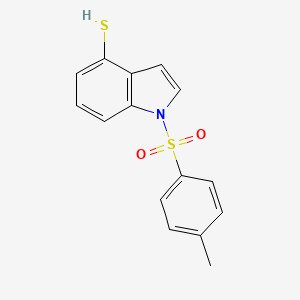
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate is a chemical compound with the molecular formula C12H17ClO4 It is known for its unique structure, which includes a chloro group, a methyl group, and a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1-chloro-2-methylbut-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic addition to the carbonyl group of 1-chloro-2-methylbut-2-en-1-one, followed by elimination of water to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Hydrolysis Agents: Aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).
Major Products Formed
Substitution Products: Compounds where the chloro group is replaced by a nucleophile.
Addition Products: Compounds with added electrophiles across the double bond.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
科学研究应用
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate involves its reactivity with nucleophiles and electrophiles. The compound’s chloro group and double bond are key sites for chemical interactions. For example, the chloro group can undergo nucleophilic substitution, while the double bond can participate in addition reactions. These interactions can lead to the formation of various products, depending on the reagents and conditions used.
相似化合物的比较
Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate can be compared with similar compounds such as:
Diethyl malonate: Lacks the chloro and methyl groups, making it less reactive in certain substitution and addition reactions.
Ethyl acetoacetate: Contains a ketone group instead of the double bond, leading to different reactivity patterns.
Diethyl fumarate: Has a different arrangement of functional groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
112270-05-0 |
|---|---|
分子式 |
C12H17ClO4 |
分子量 |
260.71 g/mol |
IUPAC 名称 |
diethyl 2-(1-chloro-2-methylbut-2-enylidene)propanedioate |
InChI |
InChI=1S/C12H17ClO4/c1-5-8(4)10(13)9(11(14)16-6-2)12(15)17-7-3/h5H,6-7H2,1-4H3 |
InChI 键 |
XDYAJTUNUFCGPU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C(=CC)C)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)

![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)

